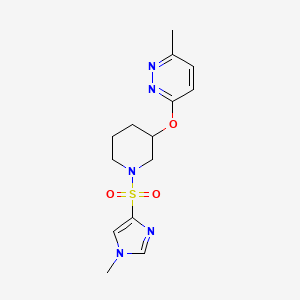![molecular formula C13H21N5O B2973470 N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide CAS No. 1448044-32-3](/img/structure/B2973470.png)
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a pyrimidine ring substituted with dimethyl groups and a piperazine moiety, making it a versatile molecule for various biochemical interactions.
Mecanismo De Acción
Target of Action
The primary target of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This phosphorylation can activate or deactivate many cellular processes, including cell division, growth, and death .
Mode of Action
N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide specifically inhibits the activity of tyrosine kinases . It binds to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the kinase activity, preventing the phosphorylation process and thus the activation of the downstream cellular processes .
Biochemical Pathways
The inhibition of tyrosine kinases by N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide affects several biochemical pathways. These pathways are primarily involved in cell division, growth, and death. By inhibiting tyrosine kinases, the compound can disrupt these pathways, leading to the inhibition of cell proliferation and induction of apoptosis .
Result of Action
The result of the action of N-(4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)acetamide is the inhibition of cell proliferation and the induction of apoptosis . This is due to the compound’s inhibition of tyrosine kinases, which play a crucial role in cell division and growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2,4-diamino-6-methylpyrimidine.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using 4-methylpiperazine as a reactant.
Acetylation: The final step involves acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and solvent systems to ensure efficient synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety.
Reduction: Reduction reactions can target the pyrimidine ring, potentially altering its electronic properties.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution can introduce various functional groups onto the pyrimidine or piperazine rings.
Aplicaciones Científicas De Investigación
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in oncology and neurology.
Industry: Utilized in the development of novel materials and chemical processes.
Comparación Con Compuestos Similares
Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Nintedanib: Another kinase inhibitor with applications in treating fibrotic diseases.
Uniqueness: N-[4,6-Dimethyl-2-(4-methylpiperazin-1-YL)pyrimidin-5-YL]acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the piperazine moiety. This structural configuration imparts distinct biochemical properties, making it a valuable compound for targeted research and therapeutic applications.
Propiedades
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-9-12(16-11(3)19)10(2)15-13(14-9)18-7-5-17(4)6-8-18/h5-8H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBAOSGIJGKLIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-4-chlorobenzamide](/img/structure/B2973392.png)



![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)

![ethyl 4-[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-amido]piperidine-1-carboxylate](/img/structure/B2973401.png)




![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2973410.png)
